molecular formula C13H12F2N4S B2660125 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 306980-25-6

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No.: B2660125
CAS No.: 306980-25-6
M. Wt: 294.32
InChI Key: TZOODIYSDLDWQK-AATRIKPKSA-N
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Description

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multiple steps, including the formation of the triazine ring, introduction of the difluoro groups, and the final coupling with aniline. Common reagents used in these reactions include fluorinating agents, triazine precursors, and aniline derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazine ring or the vinyl linkage.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent or drug precursor.

    Industry: Utilized in the development of advanced materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the triazine and vinyl groups, resulting in different chemical properties.

    N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: Similar structure but without the difluoro groups.

    Triazine-based compounds: Share the triazine ring but differ in other substituents.

Uniqueness

2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is unique due to the combination of difluoro groups, triazine ring, and vinyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4S/c1-8-11(17-13(20-2)19-18-8)5-6-16-12-4-3-9(14)7-10(12)15/h3-7,16H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOODIYSDLDWQK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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